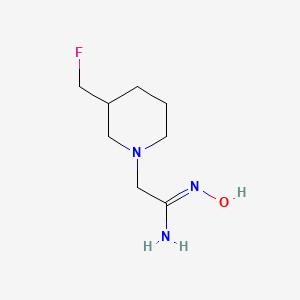![molecular formula C5H8FN B13426569 4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
4-Fluoro-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular approach mentioned above provides a scalable route for its synthesis. The use of commercially available starting materials and photochemical reactions makes this method suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Ring-Opening Reactions: The azabicyclo moiety can participate in ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, making the compound a versatile building block in organic synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, ring-opening reactions with amines can yield amine-substituted derivatives, while reactions with alcohols can produce alcohol-substituted products .
Aplicaciones Científicas De Investigación
4-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs) targeting specific proteins.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-azabicyclo[2.1.1]hexane involves its ability to act as an electrophile in ring-opening reactions. The compound’s azabicyclo moiety can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
4-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H8FN |
|---|---|
Peso molecular |
101.12 g/mol |
Nombre IUPAC |
4-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-1-4(2-5)7-3-5/h4,7H,1-3H2 |
Clave InChI |
XDCLELBDNAPMJH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
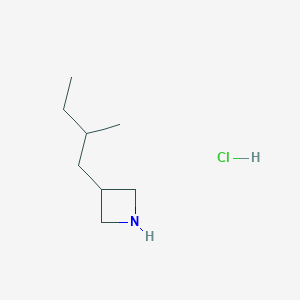
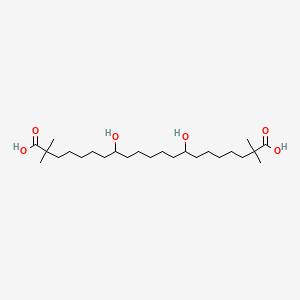
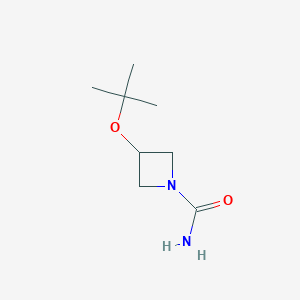
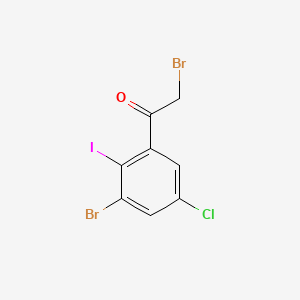
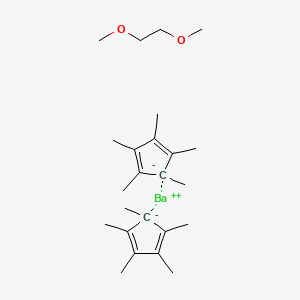
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
